3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester

Beschreibung

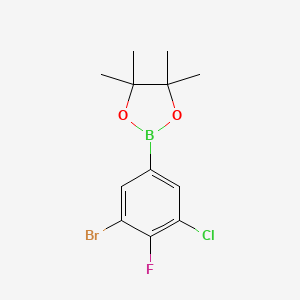

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester (CAS: Not explicitly provided in evidence; referred to as PN-4095 in ) is a halogen-rich arylboronic ester with the molecular formula C₁₂H₁₃BBrClFO₂ (estimated). Its structure features a phenyl ring substituted with bromo (C-3), chloro (C-5), and fluoro (C-4) groups, coupled to a pinacol (2,3-dimethyl-2,3-butanediol) boronate ester. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls or heteroaromatics in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

2-(3-bromo-5-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTDGSZGFHNFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester typically involves the reaction of 3-Bromo-5-chloro-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen exchange reactions can be carried out using halide salts under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield corresponding oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of biologically active compounds and probes for studying biological processes.

Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide group of the boronic ester, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The table below compares the target compound with analogues differing in substituent type, position, and electronic effects:

Key Observations:

Electronic Effects: The target compound’s electron-withdrawing substituents (Br, Cl, F) enhance electrophilicity, making it highly reactive in Suzuki couplings compared to analogues with electron-donating groups (e.g., ethoxy in CAS 1668474-08-5) .

Steric Effects :

- Bulky groups (e.g., benzyloxy in CAS 2121514-89-2) reduce coupling efficiency due to steric hindrance, whereas the target compound’s substituents are less obstructive .

Solubility: All pinacol esters show improved solubility over boronic acids, but polar substituents (e.g., hydroxy in CAS 2121514-17-6) reduce solubility in non-polar solvents .

Commercial Availability and Cost

- Pricing : While direct pricing data for the target compound is unavailable, similar halogenated pinacol esters (e.g., 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester) cost ~$500–800 per 250mg, reflecting the expense of multi-halogen synthesis .

- Suppliers : Specialty vendors like Combi-Blocks and Hairui Chemical offer custom synthesis, with typical purities ≥97% .

Biologische Aktivität

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique biological activities and applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester is characterized by its boronic ester functional group, which plays a crucial role in its reactivity and biological activity. The synthesis typically involves the reaction of 3-bromo-5-chloro-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent under reflux conditions in organic solvents like toluene or tetrahydrofuran (THF) . This method ensures high yield and purity of the product.

The biological activity of 3-bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester primarily stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This reactivity allows for the synthesis of various biologically active compounds .

One notable mechanism is protodeboronation, where the boronic ester is transformed into other functional groups, facilitating the development of new pharmaceuticals. In particular, the compound's pharmacokinetics are influenced by its susceptibility to hydrolysis, impacting its stability and reactivity in biological environments .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from 3-bromo-5-chloro-4-fluorophenylboronic acid. For instance, compounds designed by replacing nitro groups with boronic acids exhibited significant activity against prostate cancer cell lines . The introduction of fluorine and chlorine substitutions has been shown to enhance antiproliferative activity significantly. This increase is attributed to improved interactions with target proteins involved in cancer cell proliferation .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Research indicates that phenylboronic acids can inhibit urease activity, which is relevant for treating conditions such as kidney stones and urinary tract infections. The inhibition mechanism appears to be pH-dependent, with optimal inhibition observed at acidic conditions .

Applications in Drug Development

3-Bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester serves as a critical intermediate in the synthesis of various drug candidates. Its derivatives have been explored for their potential as antiandrogens for prostate cancer treatment. Studies have demonstrated that specific structural modifications can lead to enhanced biological activity against cancer cell lines while maintaining low toxicity profiles .

Case Studies

- Anticancer Activity : A series of compounds derived from 3-bromo-5-chloro-4-fluorophenylboronic acid were tested against LAPC-4 prostate cancer cells. The results showed that compounds with specific halogen substitutions exhibited significantly higher cytotoxicity compared to standard treatments such as flutamide .

- Enzyme Inhibition : Inhibition studies on urease revealed that 4-bromophenylboronic acid was the most effective inhibitor among various substituted phenylboronic acids tested, demonstrating the potential for developing new therapeutic agents targeting urease-related conditions .

Data Summary

| Property/Activity | Observations |

|---|---|

| Synthesis Method | Reaction with pinacol under reflux conditions |

| Mechanism | Protodeboronation; Suzuki-Miyaura coupling |

| Anticancer Activity | Enhanced activity against prostate cancer cell lines |

| Enzyme Inhibition | Effective urease inhibitor; pH-dependent activity |

| Applications | Intermediate for drug development; potential antiandrogens |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-chloro-4-fluorophenylboronic acid, pinacol ester?

- Methodological Answer : The synthesis typically involves sequential halogenation and protection steps. A bromo/chloro/fluoro-substituted phenyl precursor undergoes borylation via Miyaura borylation, followed by pinacol ester protection to enhance stability. Key steps include:

- Halogenation : Selective introduction of bromo, chloro, and fluoro groups via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling.

- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve ≥95% purity (GC/HPLC) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and boronate ester formation. Downfield shifts (~7-8 ppm in ¹H NMR) indicate aromatic protons adjacent to electron-withdrawing halogens .

- ¹¹B NMR : A singlet near 30 ppm confirms boronate ester formation .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₃BBrClF₃O₂) .

- HPLC : Purity assessment using reverse-phase C18 columns (ACN/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in sealed, amber vials to prevent hydrolysis. Avoid moisture and prolonged exposure to light .

- Safety : Use PPE (gloves, goggles) due to H315/H319/H335 hazards (skin/eye/respiratory irritation). Work in a fume hood .

Advanced Research Questions

Q. How do the halogen substituents (Br, Cl, F) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing F and Cl groups reduce electron density at the boron center, slowing transmetallation but improving regioselectivity for electron-deficient aryl halides.

- Steric Effects : The bulky bromo group at the 3-position may hinder coupling with ortho-substituted aryl halides.

- Optimization : Use Pd(OAc)₂/XPhos catalysts with K₂CO₃ in THF/H₂O (3:1) at 80°C to enhance yields .

Q. How can researchers resolve contradictions in reported reaction outcomes with this boronic ester?

- Methodological Answer :

- Variable Analysis :

- Catalyst Loading : Test Pd ratios (1–5 mol%) to address inactive catalyst batches.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for sterically hindered partners.

- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for moisture-sensitive substrates .

- Controlled Experiments : Replicate literature conditions with internal standards (e.g., mesitylene) to validate reproducibility .

Q. What strategies improve regioselectivity in sequential cross-coupling reactions involving this compound?

- Methodological Answer :

- Orthogonal Protection : Temporarily protect the boronic ester with diethanolamine to prevent undesired coupling during multi-step syntheses.

- Directed Coupling : Use directing groups (e.g., pyridine) on coupling partners to leverage chelation-assisted metalation .

- Kinetic Control : Lower reaction temperatures (50°C) favor mono-coupling over di-coupling byproducts .

Q. How does the stability of this boronic ester compare to analogs under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The pinacol ester is stable in mild acids (pH >3) but hydrolyzes in concentrated HCl. Monitor via ¹¹B NMR for boronic acid formation (~18 ppm) .

- Basic Conditions : Stable in K₂CO₃/NaHCO₃ but degrades in NaOH (pH >10). Use buffered aqueous phases (pH 7–9) during workup .

Data Contradiction Analysis

Q. Why do Suzuki-Miyaura reactions with this ester yield inconsistent results across laboratories?

- Methodological Answer :

- Trace Moisture : Even 0.1% H₂O in solvents deactivates Pd catalysts. Use molecular sieves or anhydrous solvent systems.

- Oxygen Sensitivity : Degassed solvents and Schlenk techniques prevent Pd(0) oxidation.

- Substrate Purity : Impurities (e.g., free boronic acid) reduce yields. Pre-purify via flash chromatography .

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Crystallinity : Polymorphism or solvate formation alters melting points. Recrystallize from ethanol/water (9:1) for consistent results.

- Deuterated Solvent Artifacts : Ensure NMR solvents (CDCl₃ vs. DMSO-d₆) do not introduce shifts. Cross-validate with FT-IR (B-O stretch ~1350 cm⁻¹) .

Tables

Table 1 : Key Physical Properties of 3-Bromo-5-chloro-4-fluorophenylboronic Acid, Pinacol Ester

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃BBrClF₃O₂ | |

| Molecular Weight | 376.40 g/mol | |

| Melting Point | 112–115°C (lit.) | |

| Purity (HPLC) | ≥97% | |

| Stability in Air | Stable (48 hrs, N₂ atmosphere) |

Table 2 : Optimized Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos (3 mol%) | 85–92% | |

| Base | K₂CO₃ | >90% | |

| Solvent | THF/H₂O (3:1) | Maximizes miscibility | |

| Temperature | 80°C | Balances rate/selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.